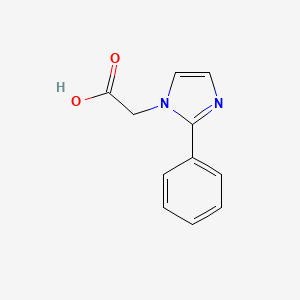

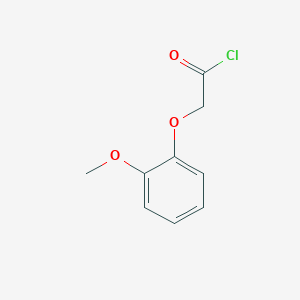

(1-Methyl-piperidin-4-yl)-(1-phenyl-ethyl)-amine

説明

1-(Methyl-piperidin-4-yl)-1-(phenyl-ethyl)-amine, commonly referred to as Mephedrone, is a synthetic stimulant drug of the amphetamine family. It is synthesized from various chemicals and is structurally similar to the cathinone class of drugs. Mephedrone is known to have stimulant, sympathomimetic, and entactogenic effects. It is also used recreationally for its euphoric effects. In recent years, it has become increasingly popular due to its availability and relatively low cost.

科学的研究の応用

Mephedrone has been studied extensively in recent years due to its potential use in a variety of scientific applications. For example, it has been used in the study of the effects of stimulants on the central nervous system, as well as in the study of the effects of psychostimulants on behavior. Additionally, it has been studied for its potential use in the treatment of addiction and depression.

作用機序

Target of Action

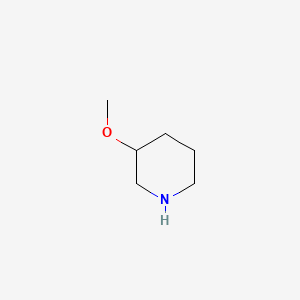

This compound is a derivative of piperidine , a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .

Mode of Action

It is known that the ether linkage between quinoline and piperidine is crucial to the inhibitory effect

Biochemical Pathways

Piperidine derivatives are known to play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Pharmacokinetics

The compound has a molecular weight of 218.34 , which may influence its bioavailability and pharmacokinetic properties

Result of Action

It is known that piperidine derivatives have been involved in various pharmacological applications .

実験室実験の利点と制限

Mephedrone has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its effects can be easily studied and compared to other stimulants. Additionally, it is relatively inexpensive compared to other stimulants. However, there are some potential limitations to its use in laboratory experiments. For example, it is not approved for human use, so it is not possible to study its effects on humans. Additionally, its effects can vary depending on the individual, so it can be difficult to draw general conclusions from its use in laboratory experiments.

将来の方向性

There are a number of potential future directions for research on Mephedrone. For example, further research could be conducted into its mechanism of action, as well as its potential therapeutic uses. Additionally, further research could be conducted into its effects on the body, as well as its potential for abuse. Additionally, further research could be conducted into its potential for use in laboratory experiments, as well as its potential for use in the treatment of addiction and depression. Finally, further research could be conducted into its potential for use in the treatment of other medical conditions.

特性

IUPAC Name |

1-methyl-N-(1-phenylethyl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-12(13-6-4-3-5-7-13)15-14-8-10-16(2)11-9-14/h3-7,12,14-15H,8-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZLJYZIIGQDRRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2CCN(CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

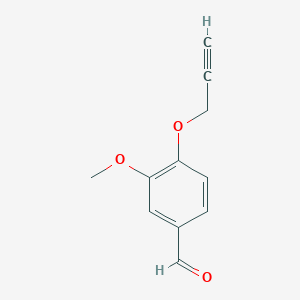

![3-(3,4-Dimethoxyphenyl)-3-[(4-fluoro-benzoyl)amino]propanoic acid](/img/structure/B1351528.png)

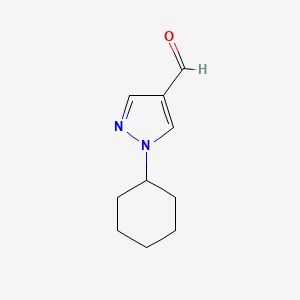

![[2-(5-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid](/img/structure/B1351534.png)

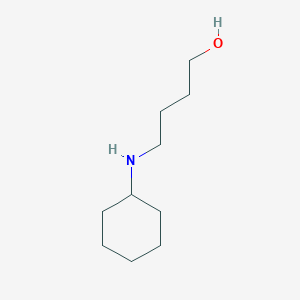

![2-[1-(4-Ethoxy-phenyl)-ethylamino]-ethanol](/img/structure/B1351546.png)